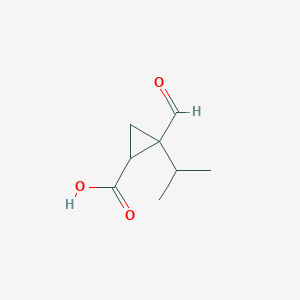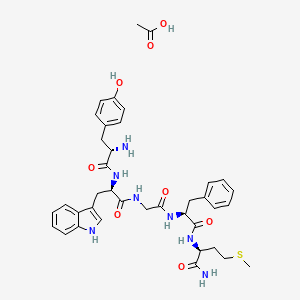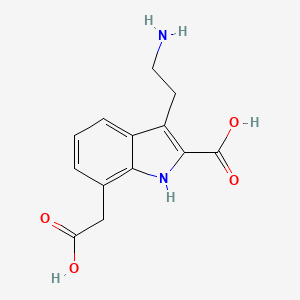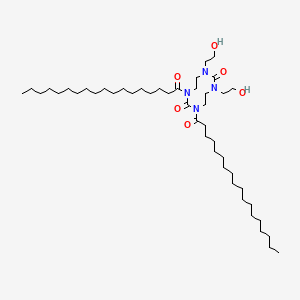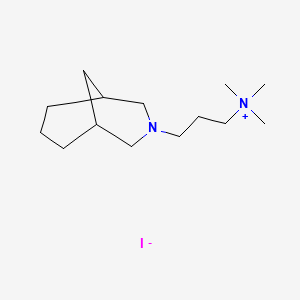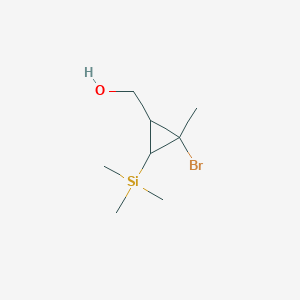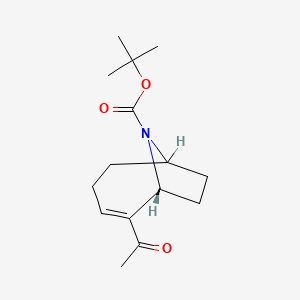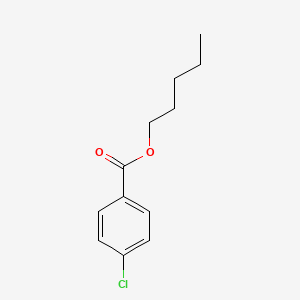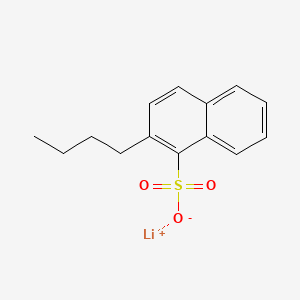
Lithium butylnaphthalenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium butylnaphthalenesulfonate: is a chemical compound that belongs to the class of lithium salts of naphthalenesulfonic acids. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a surfactant, dispersant, and wetting agent due to its excellent solubility and stability in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium butylnaphthalenesulfonate can be synthesized through the sulfonation of naphthalene followed by the introduction of a butyl group. The general synthetic route involves the following steps:
Sulfonation of Naphthalene: Naphthalene is reacted with concentrated sulfuric acid to form naphthalenesulfonic acid.
Alkylation: The naphthalenesulfonic acid is then alkylated with butanol in the presence of a catalyst to introduce the butyl group.
Neutralization: The resulting butylnaphthalenesulfonic acid is neutralized with lithium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Lithium butylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to naphthalene derivatives.
Substitution: It can undergo substitution reactions where the butyl group or the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield butylnaphthalenesulfonic acids, while substitution can produce a variety of functionalized naphthalene derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of lithium butylnaphthalenesulfonate involves its interaction with various molecular targets and pathways:
Surfactant Action: It reduces the surface tension of liquids, allowing for better mixing and dispersion of substances.
Dispersant Action: It stabilizes colloidal systems by preventing the aggregation of particles.
Wetting Agent: It enhances the wetting properties of liquids, improving their ability to spread over surfaces.
Comparación Con Compuestos Similares
Sodium butylnaphthalenesulfonate: Similar in structure but with sodium instead of lithium.
Potassium butylnaphthalenesulfonate: Similar in structure but with potassium instead of lithium.
Lithium naphthalenesulfonate: Similar but without the butyl group
Uniqueness: Lithium butylnaphthalenesulfonate is unique due to the presence of both the lithium ion and the butyl group, which confer specific properties such as enhanced solubility and stability in water. These properties make it particularly useful in applications requiring high-performance surfactants and dispersants .
Propiedades
Fórmula molecular |
C14H15LiO3S |
|---|---|
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
lithium;2-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Li/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)18(15,16)17;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
HCXASCLMFSAQFD-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


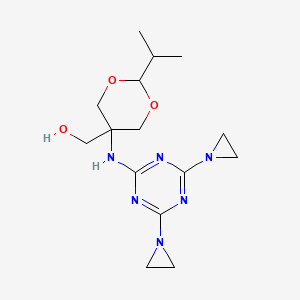
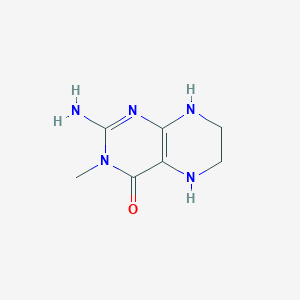
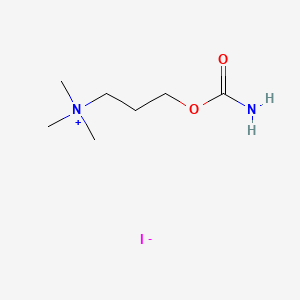
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)

